EF5 EF5 EF5 is a fluorinated derivative of the 2-nitroimidazole etanidazole. EF5 is effective in accessing oxygen levels in tumor tissue through its adduct formation to intracellular macromolecules in the absence of oxygen. Reduction of this agent is carried out by a diverse group of enzymes in the cytoplasm, microsomes and mitochondria. Tissue hypoxia detection via EF5 has been reported in several cancers, including squamous cell carcinoma of the cervix and the head and neck, and in sarcoma.
Brand Name: Vulcanchem
CAS No.: 152721-37-4
VCID: VC0526900
InChI: InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18)
SMILES: C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F
Molecular Formula: C8H7F5N4O3
Molecular Weight: 302.16 g/mol

EF5

CAS No.: 152721-37-4

Inhibitors

VCID: VC0526900

Molecular Formula: C8H7F5N4O3

Molecular Weight: 302.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

EF5 - 152721-37-4

CAS No. 152721-37-4
Product Name EF5
Molecular Formula C8H7F5N4O3
Molecular Weight 302.16 g/mol
IUPAC Name 2-(2-nitroimidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide
Standard InChI InChI=1S/C8H7F5N4O3/c9-7(10,8(11,12)13)4-15-5(18)3-16-2-1-14-6(16)17(19)20/h1-2H,3-4H2,(H,15,18)
Standard InChIKey JGGDSDPOPRWSCX-UHFFFAOYSA-N
SMILES C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F
Canonical SMILES C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(C(F)(F)F)(F)F
Appearance Solid powder
Description EF5 is a fluorinated derivative of the 2-nitroimidazole etanidazole. EF5 is effective in accessing oxygen levels in tumor tissue through its adduct formation to intracellular macromolecules in the absence of oxygen. Reduction of this agent is carried out by a diverse group of enzymes in the cytoplasm, microsomes and mitochondria. Tissue hypoxia detection via EF5 has been reported in several cancers, including squamous cell carcinoma of the cervix and the head and neck, and in sarcoma.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide
2-nitroimidazole EF5
compound EF5
EF5 compound
Reference 1: Cong Z, Luo J, Liang D, Nejat A. Predictors for the Number of Warning Information Sources During Tornadoes. Disaster Med Public Health Prep. 2017 Apr;11(2):168-172. doi: 10.1017/dmp.2016.97. PubMed PMID: 28430094.
2: Copp JN, Mowday AM, Williams EM, Guise CP, Ashoorzadeh A, Sharrock AV, Flanagan JU, Smaill JB, Patterson AV, Ackerley DF. Engineering a Multifunctional Nitroreductase for Improved Activation of Prodrugs and PET Probes for Cancer Gene Therapy. Cell Chem Biol. 2017 Mar 16;24(3):391-403. doi: 10.1016/j.chembiol.2017.02.005. Epub 2017 Mar 2. PubMed PMID: 28262557.
3: Zhou W, Xia L, Yan X. Vertical distribution of denitrification end-products in paddy soils. Sci Total Environ. 2017 Jan 15;576:462-471. doi: 10.1016/j.scitotenv.2016.10.135. Epub 2016 Oct 26. PubMed PMID: 27794228.
4: Yuan H, Frank JE, Merrill JR, Hillesheim DA, Khachaturian MH, Anzellotti A. Automated PET Radiotracer Manufacture on the BG75 System Imaging Validation studies of [18F] Fluoromisonidazole ([18F] FMISO). Curr Radiopharm. 2016 Jul 25. [Epub ahead of print] PubMed PMID: 27562785.
5: Tanner JJ, Frey BB, Pemberton T, Henzl MT. EF5 Is the High-Affinity Mg(2+) Site in ALG-2. Biochemistry. 2016 Sep 13;55(36):5128-41. doi: 10.1021/acs.biochem.6b00596. Epub 2016 Aug 31. PubMed PMID: 27541325.
6: Tan Q, Wang M, Yu M, Zhang J, Bristow RG, Hill RP, Tannock IF. Role of Autophagy as a Survival Mechanism for Hypoxic Cells in Tumors. Neoplasia. 2016 Jun;18(6):347-55. doi: 10.1016/j.neo.2016.04.003. PubMed PMID: 27292024; PubMed Central PMCID: PMC4909700.
7: Nakajima Y, Tsuchimoto T, Chang YH, Takeuchi K, Ozawa F. Reactions of [Cu(X)(BPEP-Ph)] (X = PF6, SbF6) with silyl compounds. Cooperative bond activation involving non-coordinating anions. Dalton Trans. 2016 Feb 7;45(5):2079-84. doi: 10.1039/c5dt03166d. Epub 2015 Oct 12. PubMed PMID: 26455594.
8: Ali R, Apte S, Vilalta M, Subbarayan M, Miao Z, Chin FT, Graves EE. 18F-EF5 PET Is Predictive of Response to Fractionated Radiotherapy in Preclinical Tumor Models. PLoS One. 2015 Oct 2;10(10):e0139425. doi: 10.1371/journal.pone.0139425. eCollection 2015. PubMed PMID: 26431331; PubMed Central PMCID: PMC4592127.
9: Lassak J, Wilson DN, Jung K. Stall no more at polyproline stretches with the translation elongation factors EF-P and IF-5A. Mol Microbiol. 2016 Jan;99(2):219-35. doi: 10.1111/mmi.13233. Epub 2015 Nov 5. Review. PubMed PMID: 26416626.
10: Ramasamy T, Selvam C. Performance evaluation of structure based and ligand based virtual screening methods on ten selected anti-cancer targets. Bioorg Med Chem Lett. 2015 Oct 15;25(20):4632-6. doi: 10.1016/j.bmcl.2015.08.040. Epub 2015 Aug 20. PubMed PMID: 26330079.
11: Gani C, Coackley C, Kumareswaran R, Schütze C, Krause M, Zafarana G, Bristow RG. In vivo studies of the PARP inhibitor, AZD-2281, in combination with fractionated radiotherapy: An exploration of the therapeutic ratio. Radiother Oncol. 2015 Sep;116(3):486-94. doi: 10.1016/j.radonc.2015.08.003. Epub 2015 Aug 12. PubMed PMID: 26277432.
12: Yang G, O'Duill M, Gouverneur V, Krafft MP. Recruitment and Immobilization of a Fluorinated Biomarker Across an Interfacial Phospholipid Film using a Fluorocarbon Gas. Angew Chem Int Ed Engl. 2015 Jul 13;54(29):8402-6. doi: 10.1002/anie.201502677. Epub 2015 Jun 9. PubMed PMID: 26068966.
13: Kim Y, Seo Y, Kraus D, Klatt S, Haas E, Tenhunen J, Kiese R. Estimation and mitigation of N2O emission and nitrate leaching from intensive crop cultivation in the Haean catchment, South Korea. Sci Total Environ. 2015 Oct 1;529:40-53. doi: 10.1016/j.scitotenv.2015.04.098. Epub 2015 May 22. PubMed PMID: 26005748.
14: Hodolič M, Fettich J, Kairemo K. Hypoxia PET Tracers in EBRT Dose Planning in Head and Neck Cancer. Curr Radiopharm. 2015;8(1):32-7. Review. PubMed PMID: 25808959.
15: Koch CJ, Evans SM. Pharmacokinetic and pharmacodynamic modifiers of EF5 uptake and binding. J Nucl Med. 2015 Apr;56(4):653. doi: 10.2967/jnumed.114.151662. Epub 2015 Mar 5. PubMed PMID: 25745093.
16: Chitneni SK, Bida GT, Zalutsky MR, Dewhirst MW. Reply: Pharmacokinetic and Pharmacodynamic Modifiers of EF5 Uptake and Binding. J Nucl Med. 2015 Apr;56(4):653-4. doi: 10.2967/jnumed.115.154054. Epub 2015 Mar 5. PubMed PMID: 25745087.
17: Koch CJ, Evans SM. Optimizing hypoxia detection and treatment strategies. Semin Nucl Med. 2015 Mar;45(2):163-76. doi: 10.1053/j.semnuclmed.2014.10.004. Review. PubMed PMID: 25704388; PubMed Central PMCID: PMC4365940.
18: Kumar P, Bacchu V, Wiebe LI. The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes. Semin Nucl Med. 2015 Mar;45(2):122-35. doi: 10.1053/j.semnuclmed.2014.10.005. Review. PubMed PMID: 25704385.
19: Saggar JK, Tannock IF. Chemotherapy Rescues Hypoxic Tumor Cells and Induces Their Reoxygenation and Repopulation-An Effect That Is Inhibited by the Hypoxia-Activated Prodrug TH-302. Clin Cancer Res. 2015 May 1;21(9):2107-14. doi: 10.1158/1078-0432.CCR-14-2298. Epub 2015 Feb 12. PubMed PMID: 25677696.
20: Lobo MR, Wang X, Gillespie GY, Woltjer RL, Pike MM. Combined efficacy of cediranib and quinacrine in glioma is enhanced by hypoxia and causally linked to autophagic vacuole accumulation. PLoS One. 2014 Dec 9;9(12):e114110. doi: 10.1371/journal.pone.0114110. eCollection 2014. PubMed PMID: 25490024; PubMed Central PMCID: PMC4260788.
PubChem Compound 389053
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator